molecular formula C12H12F2N2O2 B2949512 N1-allyl-N2-(2,6-difluorobenzyl)oxalamide CAS No. 941998-40-9

N1-allyl-N2-(2,6-difluorobenzyl)oxalamide

Cat. No.: B2949512
CAS No.: 941998-40-9
M. Wt: 254.237
InChI Key: NUVNLLGFTMYRIP-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2,6-difluorobenzyl)oxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an oxalamide group, which is a functional group containing two amide groups connected by an oxalyl group. The presence of the allyl and difluorobenzyl groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(2,6-difluorobenzyl)oxalamide typically involves the reaction of oxalyl chloride with N-allyl-N-(2,6-difluorobenzyl)amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(2,6-difluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-allyl-N2-(2,6-difluorobenzyl)oxalamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2,6-difluorobenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the allyl and difluorobenzyl groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,6-difluorobenzyl)-N2-(2,5-difluorophenyl)oxalamide
  • N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide
  • N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Uniqueness

N1-allyl-N2-(2,6-difluorobenzyl)oxalamide is unique due to the presence of the allyl group, which imparts additional reactivity and potential for diverse chemical transformations. The difluorobenzyl group also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[(2,6-difluorophenyl)methyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2/c1-2-6-15-11(17)12(18)16-7-8-9(13)4-3-5-10(8)14/h2-5H,1,6-7H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVNLLGFTMYRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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